N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
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Overview
Description
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is a complex organic compound with a unique structure that includes a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide typically involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with 2,2-dimethylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions is crucial in industrial settings to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Halogens, nucleophiles, often in the presence of a catalyst or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(2E)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidenemethanamine
- **N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the benzothiazole ring and the dimethylpropanamide moiety
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9-6-7-10-11(8-9)18-13(16(10)5)15-12(17)14(2,3)4/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQBLUYLYFAPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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